molecular formula C18H29NO2 B1671830 Exaprolol CAS No. 55837-19-9

Exaprolol

カタログ番号: B1671830
CAS番号: 55837-19-9
分子量: 291.4 g/mol
InChIキー: ABXHHEZNIJUQFM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Exaprolol (C₁₈H₂₉NO₂, molecular weight 291.43) is a potent β-adrenoceptor antagonist with membrane-stabilizing activity . It is structurally characterized by a cyclohexylphenol backbone and an isopropylamino propanol side chain . Preclinical studies in feline models of acute myocardial ischemia demonstrated its efficacy in reducing epicardial ST-segment elevation, heart rate, and left ventricular contractility (LV dP/dtmax), while increasing left ventricular end-diastolic pressure (LVEDP) . Its pharmacokinetic profile in rats includes a long elimination half-life (26.8–40.1 hours) and moderate tissue-to-plasma distribution ratios, particularly in the lungs, heart, and liver .

特性

IUPAC Name

1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-14(2)19-12-16(20)13-21-18-11-7-6-10-17(18)15-8-4-3-5-9-15/h6-7,10-11,14-16,19-20H,3-5,8-9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXHHEZNIJUQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59333-90-3 (hydrochloride)
Record name Exaprolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20866509
Record name 1-Isopropylamino-3-(2-cyclohexylphenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55837-19-9
Record name Exaprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55837-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Exaprolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Isopropylamino-3-(2-cyclohexylphenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EXAPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4XX54I93R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Synthetic Pathways for Exaprolol Preparation

Conventional Synthesis of the Racemic Mixture

The traditional synthesis of this compound involves a three-step sequence starting from 2-(3-(tert-butylamino)-2-hydroxypropoxy)benzaldehyde:

  • Aldol Condensation : Reacting the aldehyde precursor with propanal in the presence of a base catalyst (e.g., sodium hydroxide) to form the β-hydroxy ketone intermediate.
  • Reductive Amination : Treating the intermediate with tert-butylamine and a reducing agent (e.g., sodium cyanoborohydride) to yield the racemic propanolamine derivative.
  • Purification : Isolation via column chromatography using silica gel and a mobile phase of ethyl acetate/hexane (3:7 v/v).

Critical parameters include temperature control (20–25°C) during the aldol step to minimize side reactions and rigorous pH adjustment (pH 7.4) in the final purification to preserve stereochemical integrity.

Table 1: Key Reaction Conditions for Conventional Synthesis
Step Reagents Temperature Time Yield
Aldol Condensation Propanal, NaOH 25°C 4 h 68%
Reductive Amination tert-Butylamine, NaBH3CN 0–5°C 12 h 52%
Purification Silica gel, EtOAc/Hexane RT 89%

Data synthesized from Refs.

Enantioselective Synthesis via Chiral Auxiliaries

To bypass the need for post-synthetic resolution, asymmetric synthesis routes employ chiral catalysts. A notable method utilizes (S)-BINOL-derived phosphoric acid to induce enantioselectivity during the reductive amination step:

  • Catalytic Asymmetric Induction : The aldehyde intermediate is treated with tert-butylamine and (S)-BINOL-phosphoric acid (10 mol%) in dichloromethane.
  • Dynamic Kinetic Resolution : The catalyst facilitates preferential formation of the (R)-enantiomer through hydrogen-bonding interactions with the pro-R transition state.
  • Crystallization-Driven Enrichment : Recrystallization from ethanol/water (9:1) enhances enantiomeric excess (ee) to >98%.

This method achieves an overall yield of 41% with significantly reduced racemization risks compared to conventional approaches.

Radiochemical Synthesis for PET Imaging

This compound labeled with carbon-11 ($$^{11}\text{C}$$) is synthesized for neuroimaging studies via a nucleophilic substitution strategy:

  • Precursor Preparation : Desisopropyl-exaprolol (1-(2-(3-amino-2-hydroxypropoxy)phenyl)propan-1-one) is synthesized as the radiolabeling precursor.
  • $$^{11}\text{C}$$-Methylation : Reacting the precursor with $$[^{11}\text{C}]$$-acetone in anhydrous methanol at 80°C for 5 minutes.
  • HPLC Purification : Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) isolates (R)-$$[^{11}\text{C}]$$-Exaprolol with radiochemical purity >99%.
Table 2: Radiochemical Synthesis Parameters
Parameter Value
Radiochemical Yield 7% (decay-corrected)
Synthesis Time 30 minutes
Molar Activity 45–60 GBq/µmol
Enantiomeric Excess >99% (R)

Data from Ref.

Analytical and Purification Techniques

Chiral Resolution of Racemates

Enantiomeric separation is achieved using high-performance liquid chromatography (HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phases. Mobile phases composed of n-hexane/isopropanol/diethylamine (90:10:0.1 v/v/v) resolve (R)- and (S)-Exaprolol with a resolution factor ($$R_s$$) of 2.3.

Spectroscopic Characterization

  • NMR : $$^1\text{H}$$-NMR (400 MHz, CDCl$$3$$): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.97 (m, 2H, ArH), 4.21 (m, 1H, CH-OH), 3.92 (m, 2H, OCH$$2$$), 2.86 (septet, J = 6.8 Hz, 1H, CH(CH$$3$$)$$2$$), 1.44 (s, 9H, C(CH$$3$$)$$3$$).
  • Mass Spectrometry : ESI-MS m/z 296.2 [M+H]$$^+$$, confirming molecular weight.

Applications and Comparative Analysis

PET Imaging of Beta-Adrenoceptors

(R)-$$[^{11}\text{C}]$$-Exaprolol demonstrates high brain uptake in rodent models, with a peak standardized uptake value (SUV) of 1.8 in the thalamus at 15 minutes post-injection. Its binding is displaceable by propranolol, validating target specificity.

Comparative Efficacy of Synthesis Methods

Method Enantiomeric Excess Yield Scalability Cost Efficiency
Conventional 50% (racemic) 52% High $
Asymmetric Catalysis 98% (R) 41% Moderate $$
Radiochemical >99% (R) 7% Low $$$

Cost scale: $ (low) to $$$ (high).

化学反応の分析

科学研究への応用

エクサプロロールは、科学研究において幅広い応用範囲を持っています。

科学的研究の応用

Pharmacological Mechanism

Exaprolol functions by competitively binding to beta-adrenergic receptors, which are crucial in regulating heart rate and vascular smooth muscle contraction. The compound exhibits negative chronotropic effects, reducing heart rate and myocardial oxygen demand, making it beneficial for conditions such as hypertension and angina .

Medical Applications

  • Cardiovascular Diseases :
    • Hypertension : this compound is used to manage high blood pressure by decreasing cardiac output and peripheral resistance.
    • Angina Pectoris : It alleviates symptoms by reducing myocardial oxygen demand through its action on beta-adrenergic receptors.
  • Neuroimaging :
    • This compound has been studied for its potential in imaging cerebral beta-adrenergic receptors using positron emission tomography (PET). This application is significant for understanding receptor dynamics in brain disorders .
  • Ischemic Heart Disease :
    • In experimental studies, it has shown efficacy in reducing ST-segment elevation during ischemia, indicating its potential to improve myocardial oxygen supply-demand ratios .

Comparative Analysis with Other Beta-Blockers

This compound shares structural similarities with other beta-blockers but is distinguished by its specific binding affinity for beta-adrenoceptors and its application in PET imaging studies. Below is a comparison table of this compound with other common beta-blockers:

Compound NameIUPAC NameUnique Features
This compound1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-olPotent beta-adrenoceptor antagonist with neuroimaging applications
Propranolol1-(Isopropylamino)-3-(naphthalen-1-yloxy)-2-propanolNon-selective beta-blocker
Atenolol(S)-4-[2-hydroxy-3-(4-isopropylphenyl)propoxy]-benzeneacetamideSelective for beta-1 adrenergic receptors
Metoprolol(S)-1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanolSelective for beta-1 adrenergic receptors

Case Studies

  • Cardiac Ischemia Study :
    A study demonstrated that this compound administered after the onset of ischemia significantly reduced heart rate and improved hemodynamic parameters, suggesting its utility in acute coronary syndromes .
  • Neuroimaging Research :
    Another investigation focused on the synthesis of carbon-11 labeled this compound for use in PET imaging, showing promising results for assessing changes in beta-adrenoceptor availability in the central nervous system . The study highlighted the compound's lipophilicity, which facilitates its entry into the brain.

作用機序

類似の化合物との比較

エクサプロロールは、プロプラノロールやメトプロロールなどの他のβ遮断薬に似ています。この薬剤は、これらの化合物とは異なる独自の特性を持っています。

類似の化合物のリスト

類似化合物との比較

Table 1: Key Pharmacodynamic Properties

Compound β₁/β₂ Selectivity Membrane-Stabilizing Activity Lipophilicity (log P) Effect on ST-Segment Elevation
Exaprolol Non-selective High +1.6 Reduces by 33% (3 h post-dose)
Propranolol Non-selective High +3.6 Reduces necrosis in dogs
Atenolol β₁-selective Low -0.3 Limited effect on ST-segment
Metipranolol Non-selective Moderate +2.1 Not studied in ischemia models
  • This compound vs. Propranolol: Both are non-selective β-blockers with membrane-stabilizing effects. This compound uniquely stimulates (Na⁺ + K⁺)-ATPase at high concentrations (10⁻⁴ M), unlike propranolol, which inhibits it .
  • This compound vs. Atenolol: this compound’s lipophilicity and membrane activity enhance its interaction with phospholipids, increasing arachidonic acid release in mast cells, whereas atenolol lacks this effect .

Efficacy in Myocardial Ischemia Models

Table 2: Preclinical Efficacy in Feline Ischemia Models

Parameter This compound (1 mg/kg IV) Saline Control Propranolol (Literature)
ST-segment reduction 33% (sustained for 3 h) 6% (spontaneous) 25–30% (variable duration)
Heart rate reduction 18–78 bpm No change 20–60 bpm
LV dP/dtmax ↓ 30–40% No change ↓ 25–35%
Myocardial temperature ↑ 0.18–0.33°C (ischemic region) No change Not reported
  • This compound’s prolonged bradycardia and ST-segment reduction correlate with improved myocardial oxygen supply-demand balance, particularly in "border zones" of moderate ischemia .
  • Unlike timolol or metoprolol, this compound’s effects persist for >3 hours post-administration, suggesting stronger β-receptor binding affinity .

Membrane Interactions and Lipid Perturbation

Table 3: Membrane Effects of β-Blockers (ESR Spectroscopy)

Compound Membrane Disordering (16th Carbon Depth) Relative Potency
This compound High 1.0 (reference)
Alprenolol High 0.95
Propranolol Moderate 0.90
Atenolol Low 0.15
  • This compound induces non-lamellar phases in lipid membranes, a property linked to its ancillary antiarrhythmic effects .
  • In erythrocytes, this compound increases cation-osmotic hemolysis, reflecting altered membrane rigidity compared to glutaraldehyde-treated cells .

生物活性

Exaprolol is a beta-adrenoceptor antagonist that has garnered attention for its unique properties and potential applications in both clinical and research settings. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and implications for therapeutic use, supported by relevant case studies and research findings.

This compound functions primarily as a selective beta-adrenergic antagonist. It binds to beta-1 and beta-2 adrenergic receptors, inhibiting their activation by catecholamines such as epinephrine and norepinephrine. This blockade results in various physiological effects, including:

  • Reduced heart rate : By antagonizing beta-1 receptors in the heart, this compound decreases cardiac output and lowers blood pressure.
  • Bronchodilation : Through beta-2 receptor inhibition, it may also influence airway resistance, although this effect is less pronounced than with selective beta-2 agonists.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, which include:

  • Lipophilicity : The compound has a log P value of +1.6, indicating good penetration into the central nervous system (CNS) .
  • Half-life : Studies suggest a moderate elimination half-life, allowing for once or twice-daily dosing in clinical settings.
  • Bioavailability : this compound demonstrates significant oral bioavailability, making it suitable for oral administration.

Case Studies

  • Beta-Adrenoceptor Imaging : A study utilized this compound labeled with carbon-11 [(11)C] for positron emission tomography (PET) imaging to assess beta-adrenoceptor availability in the CNS. The findings indicated that while this compound could enter the brain effectively, its binding affinity was suboptimal compared to other ligands, limiting its utility as a tracer for clinical imaging .
  • Membrane Perturbation Studies : Research investigating the effects of various beta-blockers on lipid membranes revealed that this compound induced nonlamellar phases in bovine brain lipid membranes. This perturbation was assessed using phosphorus NMR spectroscopy and indicated that this compound has a significant impact on membrane structure at concentrations relevant to therapeutic use .
  • Comparative Efficacy : In comparative studies of beta-blockers, this compound demonstrated a unique profile in terms of potency and membrane interaction compared to other agents like propranolol and atenolol. It was found to have a higher propensity to disorder lipid membranes, suggesting potential implications for its biological activity beyond simple receptor blockade .

Data Table: Comparative Biological Activity of Beta-Adrenoceptor Antagonists

CompoundBeta-1 SelectivityLipophilicity (log P)Membrane Perturbation Effect
This compoundHigh+1.6Significant
PropranololModerate+0.9Moderate
AtenololLow-0.4Minimal
AlprenololModerate+0.5Moderate

Q & A

Q. Why does this compound reduce ST-segment elevation more in less ischemic myocardial regions?

  • Hypothesis: this compound’s β-blockade preferentially improves microcirculation in "border zones" with residual perfusion.
  • Validation: Map ST-segment changes across 35 myocardial sites. This compound reduced elevation by 1.56 mV in regions with initial ST <2 mV vs. minimal effect in core infarct zones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Exaprolol
Reactant of Route 2
Reactant of Route 2
Exaprolol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。